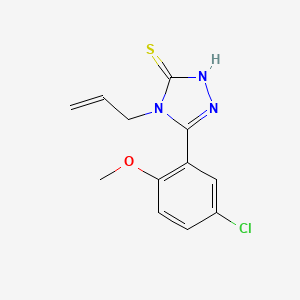

4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Development of 1,2,4-Triazole-3-thiol Chemistry

The historical development of 1,2,4-triazole-3-thiol chemistry traces back to the foundational work in triazole synthesis established in the late 19th and early 20th centuries. The Einhorn-Brunner reaction, initially described by German chemist Alfred Einhorn in 1905 and later expanded by Karl Brunner in 1914, provided one of the first systematic approaches to triazole synthesis through the reaction of imides with alkyl hydrazines. This pioneering work established the chemical framework that would later enable the development of more complex triazole derivatives, including thiol-substituted variants.

The synthesis of 1,2,4-triazole compounds gained significant momentum following the work of J.A. Bladin, who first synthesized 1,2,4-triazoles in 1885. Since this initial breakthrough, the field has experienced remarkable growth, with researchers developing numerous synthetic methodologies for accessing triazole derivatives with diverse substitution patterns. The development of thiol-substituted triazoles emerged as a particularly important area of research due to the enhanced biological activity observed in sulfur-containing heterocycles compared to their parent derivatives.

The Pellizzari reaction and various modifications of thiosemicarbazide-based synthetic approaches have contributed significantly to the accessible synthetic routes for 1,2,4-triazole-3-thiol compounds. These methodological advances have enabled chemists to prepare increasingly complex derivatives, including compounds with sophisticated substitution patterns like 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The evolution of synthetic techniques has been particularly focused on developing efficient routes that allow for precise control over regioselectivity and the introduction of specific functional groups.

Modern synthetic approaches to 1,2,4-triazole-3-thiol derivatives often employ multistep processes involving the cyclization of appropriately substituted thiosemicarbazide precursors. These methods have been refined to accommodate various substitution patterns while maintaining high yields and selectivity. The development of ultrasonic-assisted synthesis methods and other advanced techniques has further expanded the accessibility of complex triazole-thiol compounds, making it possible to prepare derivatives with multiple functional groups in efficient and environmentally conscious ways.

Significance of this compound in Chemical Research

The compound this compound holds particular significance in chemical research due to its unique combination of functional groups that collectively influence its chemical reactivity and potential biological activity. The incorporation of a thiol group within the triazole framework is especially noteworthy, as sulfur-containing triazole heterocycles demonstrate enhanced potency compared to their non-sulfur counterparts. This enhanced activity profile makes thiol-substituted triazoles valuable scaffolds for medicinal chemistry applications and materials science research.

The specific substitution pattern present in this compound creates a molecule with diverse electronic properties that can participate in multiple types of chemical interactions. The presence of the chloro-methoxyphenyl substituent introduces both electron-withdrawing and electron-donating effects, creating a balanced electronic environment that can influence the compound's reactivity and binding affinity in biological systems. The chlorine atom provides opportunities for halogen bonding interactions, while the methoxy group can participate in hydrogen bonding and dipole-dipole interactions.

Research into 1,2,4-triazole derivatives has consistently demonstrated their broad spectrum of biological activities, including antibacterial, antifungal, antiinflammatory, anticonvulsant, antiviral, antituberculosis, antioxidant, anticancer, and antitumor properties. The structural complexity of this compound positions it as a potentially valuable compound for investigating structure-activity relationships within this pharmacologically important class of molecules.

The allyl substitution introduces additional synthetic versatility, as the carbon-carbon double bond can serve as a reactive site for further chemical modifications. This feature makes the compound particularly valuable as a synthetic intermediate or as a platform for developing more complex molecular architectures. The combination of the allyl group with the triazole-thiol core creates opportunities for developing novel materials with unique properties or for synthesizing libraries of related compounds through selective functionalization of the allyl moiety.

Structural Classification and Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the 1,2,4-triazole core structure and its various substituents. The compound belongs to the class of 4H-1,2,4-triazole-3-thiols, where the "4H" designation indicates the tautomeric form in which the hydrogen atom is located on the nitrogen at position 4 of the triazole ring.

The numbering system for this compound begins with the triazole ring, where the nitrogen atoms occupy positions 1, 2, and 4, while carbon atoms are located at positions 3 and 5. The thiol group (-SH) is attached at position 3, making this a 3-thiol derivative. The allyl group (CH₂-CH=CH₂) is connected to the nitrogen at position 4, while the substituted phenyl ring is attached at position 5 of the triazole core. The phenyl ring itself bears a chlorine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position relative to the point of attachment to the triazole ring.

| Position | Substituent | Chemical Formula |

|---|---|---|

| N-4 | Allyl | -CH₂CH=CH₂ |

| C-5 | 5-chloro-2-methoxyphenyl | -C₆H₃(Cl)(OCH₃) |

| C-3 | Thiol | -SH |

The structural classification places this compound within the broader category of substituted 1,2,4-triazoles, specifically as a member of the triazole-3-thiol subclass. The presence of multiple functional groups creates a polyfunctional molecule that can be further classified based on its various substituents. The allyl group classifies it as an N-allylated triazole, while the substituted phenyl ring places it among aryl-substituted triazoles. The combination of these structural features results in a compound that exhibits characteristics of multiple triazole subclasses simultaneously.

The tautomeric behavior of 1,2,4-triazoles is an important consideration in structural classification. While the compound is designated as a 4H-triazole based on the position of substitution, the triazole ring can exist in equilibrium between 1H and 4H tautomeric forms. However, the substitution pattern in this specific compound, with the allyl group attached to the N-4 position, effectively locks the molecule in the 4H tautomeric form, eliminating the ambiguity that can arise in less substituted triazole derivatives.

Position within the Triazole Family of Heterocycles

The 1,2,4-triazole scaffold represents one of the most significant nitrogen-containing heterocyclic frameworks in modern chemistry, distinguished from its 1,2,3-triazole isomer by the specific arrangement of nitrogen atoms within the five-membered ring. Within the triazole family, 1,2,4-triazoles are recognized as particularly stable compounds that resist cleavage under various chemical conditions, making them valuable scaffolds for drug development and materials applications.

This compound occupies a specialized position within the 1,2,4-triazole family due to its incorporation of sulfur functionality. The triazole-3-thiol subclass represents a particularly important group within triazole chemistry, as these compounds often exhibit enhanced biological activity compared to their oxygen or nitrogen analogs. The presence of the thiol group introduces unique chemical properties, including the ability to form disulfide bonds, coordinate with metal centers, and participate in thiol-ene reactions.

The compound's position within the triazole family is further defined by its substitution pattern, which places it among the polysubstituted triazole derivatives. The combination of N-4 allyl substitution and C-5 aryl substitution creates a molecule with significant structural complexity that bridges multiple subclasses within triazole chemistry. This positioning makes it representative of modern triazole research, which increasingly focuses on highly substituted derivatives designed for specific applications.

Compared to simpler triazole derivatives, this compound exhibits characteristics that align with contemporary trends in heterocyclic chemistry, where researchers seek to maximize functional group diversity while maintaining the core structural integrity of the heterocyclic scaffold. The incorporation of halogen (chlorine), alkoxy (methoxy), allyl, and thiol functionalities within a single molecule exemplifies the sophisticated approach to triazole design that has emerged in recent decades.

The amphoteric nature characteristic of 1,2,4-triazoles, with the ability to undergo both N-protonation and deprotonation in aqueous solution, is maintained in this derivative, though the specific protonation and deprotonation behavior may be modulated by the various substituents. The electron-withdrawing chlorine atom and the electron-donating methoxy group create a complex electronic environment that can influence the basicity and acidity of the triazole ring system.

Fundamental Molecular Properties

The fundamental molecular properties of this compound are governed by the collective influence of its diverse functional groups and the underlying triazole heterocyclic framework. The molecular formula C₁₄H₁₄ClN₃OS reflects the presence of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of approximately 307.8 g/mol.

The planar nature of the 1,2,4-triazole ring system, characterized by carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, provides a rigid structural foundation that influences the overall molecular geometry. The aromaticity of the triazole ring contributes to the stability of the compound and affects the electronic distribution throughout the molecule. The substitution pattern creates a molecule with significant three-dimensional complexity due to the spatial arrangements of the various substituents.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃OS |

| Molecular Weight | ~307.8 g/mol |

| Triazole Ring | Planar, aromatic |

| Bond Distances (C-N, N-N) | 132-136 pm |

| Functional Groups | Thiol, allyl, chloro, methoxy |

The electronic properties of the molecule are significantly influenced by the substitution pattern on the phenyl ring. The chlorine atom at the 5-position relative to the triazole attachment point acts as an electron-withdrawing group through both inductive and resonance effects, while the methoxy group at the 2-position provides electron-donating character through resonance. This electronic push-pull effect creates a polarized phenyl ring that can influence the reactivity of the entire molecule.

The thiol group at the 3-position of the triazole ring introduces unique chemical properties, including the potential for oxidation to form disulfide bonds, metal coordination capabilities, and participation in nucleophilic substitution reactions. The sulfur atom's lone pairs can participate in hydrogen bonding as both donor and acceptor, contributing to the compound's solubility properties and potential for intermolecular interactions.

The allyl group attached to the N-4 position provides additional reactivity through its carbon-carbon double bond, which can undergo various addition reactions, oxidation processes, or polymerization reactions. The conjugation between the allyl double bond and the triazole ring system may influence the electronic properties of both moieties, potentially affecting the compound's absorption spectroscopic properties and chemical reactivity.

The dipole moment and polarity of the molecule are influenced by the various polar functional groups, including the thiol, methoxy, and carbon-chlorine bonds. The overall polarity affects the compound's solubility in various solvents, with expected enhanced solubility in polar protic solvents due to the hydrogen bonding capabilities of the thiol and methoxy groups. The molecular conformation and intramolecular interactions between the various substituents contribute to the compound's physical properties and stability under different environmental conditions.

Properties

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-3-6-16-11(14-15-12(16)18)9-7-8(13)4-5-10(9)17-2/h3-5,7H,1,6H2,2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQKOJKJTSRPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351492 | |

| Record name | 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369396-84-9 | |

| Record name | 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-amino-3-mercapto-5-(substituted phenyl)-4H-1,2,4-triazoles

Research on related 1,2,4-triazole derivatives indicates that the initial step involves synthesizing 4-amino-3-mercapto-5-aryl-4H-1,2,4-triazoles as key intermediates. This is achieved by:

- Reacting carboxylic acid hydrazides with potassium dithiocarbazinate salts.

- Cyclization is performed either by refluxing in ethanol or by microwave-assisted synthesis without solvents, which enhances reaction rates and yields.

- The reaction conditions typically involve alkaline catalysis and controlled temperature to favor ring closure and thiol formation.

This method is adaptable to various substituted phenyl groups, including 5-chloro-2-methoxyphenyl, by selecting the appropriate hydrazide precursor.

Allylation of the Triazole Ring

The allyl group is introduced at the 4-position of the triazole ring by:

- Alkylation of the 4-amino-3-mercapto-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole with allyl halides (e.g., allyl bromide or chloride).

- The reaction is carried out under alkaline conditions, often using bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

- Reaction temperature is maintained between room temperature and 60°C to optimize substitution without side reactions.

This step ensures selective allylation at the nitrogen atom of the triazole ring, preserving the thiol group.

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Characterization is performed using spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm the structure and purity.

- Elemental analysis and melting point determination further validate the compound identity.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of triazole core | Carboxylic acid hydrazide + K dithiocarbazinate | Reflux or microwave | Ethanol or solvent-free | 70-85 | Microwave synthesis reduces time |

| Allylation | Allyl bromide + base (K2CO3 or NaH) | 25-60°C | DMF or similar | 65-80 | Selective N-allylation |

| Purification | Recrystallization | Ambient | Ethanol/ethyl acetate | - | Ensures high purity |

Research Findings and Optimization Notes

- Microwave-assisted synthesis of the triazole intermediate significantly reduces reaction time from hours to minutes and improves yield without the need for toxic catalysts like lead acetate.

- The choice of base and solvent in the allylation step critically affects the selectivity and yield; polar aprotic solvents and mild bases favor cleaner reactions.

- The presence of the 5-chloro-2-methoxy substituent on the phenyl ring influences the electronic properties of the triazole, which can affect reactivity during alkylation and cyclization steps.

- Industrial scale synthesis may optimize temperature control and reagent stoichiometry to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties . Research indicates that compounds in the triazole family exhibit significant antibacterial and antifungal activities.

Case Studies

- Antibacterial Efficacy :

- A study demonstrated that derivatives of triazole compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL. The structural modifications in these compounds play a crucial role in enhancing their antibacterial efficacy .

- Fungal Inhibition :

Table: Summary of Synthesis Steps

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the triazole ring using hydrazine and aldehydes |

| 2 | Thiol Addition | Introduction of thiol group through condensation reactions |

Therapeutic Potential

Research into the therapeutic applications of this compound suggests its potential in treating various infections due to its broad-spectrum antimicrobial activity. The ability to modify its structure allows for tailored approaches to enhance efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Gaps

- EGFR Degradation: Furfuryl triazoles demonstrate a novel mechanism but require optimization for potency .

- Antioxidant Activity : Electron-donating groups are preferred; the target compound’s electron-withdrawing groups may limit utility in this area .

- Synthetic Flexibility : The allyl and thiol groups enable diverse derivatization, though biological data for the target compound remain sparse.

Biological Activity

4-Allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 369396-84-9) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Triazoles and their derivatives are known for their significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Research Findings

- Antibacterial Activity : A study demonstrated that derivatives of triazole-thiol exhibited potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for several derivatives, indicating promising antibacterial potential .

- Comparison with Standard Drugs : In comparative studies, the triazole compound displayed MIC values that were on par with or superior to standard antibiotics like ceftriaxone and levofloxacin .

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 26 |

| Escherichia coli | 62.5 | 22 |

| Pseudomonas aeruginosa | 31.25 | 24 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : In vitro assays have shown that triazole-thiol derivatives can inhibit the growth of melanoma and breast cancer cell lines such as MDA-MB-231. The most active compounds demonstrated IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis in cancer cells and inhibition of key metabolic pathways necessary for tumor growth .

Data Table: Cytotoxicity of Triazole Derivatives

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural features. Modifications at specific positions on the triazole ring can enhance potency against microbial and cancerous cells.

Key Observations

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at the phenyl ring enhances antimicrobial activity by improving binding affinity to bacterial enzymes .

- Thiol Group Role : The thiol group contributes to the overall biological activity by participating in redox reactions and influencing cellular signaling pathways involved in apoptosis and cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.